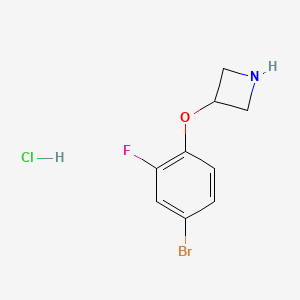

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride

Description

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is a small-molecule azetidine derivative featuring a bromo- and fluoro-substituted phenoxy group. Azetidines, four-membered nitrogen-containing rings, are increasingly studied for their conformational rigidity and bioactivity in medicinal chemistry. This compound’s structure combines halogen substituents (Br and F) on the aromatic ring, which influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSQWEGEBAKRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Azetidine Ring Formation Approaches

Azetidine rings, four-membered nitrogen heterocycles, are commonly synthesized via intramolecular cyclization or alkylation reactions involving appropriate amine and haloalkyl precursors. A notable process described in patent literature involves the preparation of azetidine derivatives through reaction of substituted phenylmethylamines with halopropane derivatives under controlled conditions to form N-substituted azetidines. Key steps include:

- Heating a substituted phenylmethylamine (e.g., benzhydrylamine) with a 1-bromo-3-chloropropane derivative in a suitable solvent like butanol to form azetidine salt intermediates.

- Liberation of the azetidine free base by treatment with a strong base under heat, often leading to vapor phase azetidine which is condensed to a liquid form.

- Conversion to hydrochloride salts by reaction with hydrogen chloride or HCl gas to obtain stable crystalline azetidine hydrochlorides.

This method can be adapted for azetidines bearing phenoxy substituents by starting with appropriately substituted phenol derivatives converted to phenoxides.

Phenoxy Substitution on Azetidine

The introduction of the 4-bromo-2-fluorophenoxy group onto the azetidine ring generally involves nucleophilic aromatic substitution or etherification reactions. The phenoxy group is often introduced via:

- Reaction of 4-bromo-2-fluorophenol with azetidine or azetidine precursors under basic conditions to form the phenoxyazetidine ether.

- Alternatively, a halogenated azetidine intermediate can be reacted with 4-bromo-2-fluorophenol under nucleophilic substitution conditions.

Specific Synthetic Route Insights and Optimization

Recent research on related azetidine compounds highlights efficient scalable methods for azetidine ring formation and phenoxy substitution, focusing on cost-effectiveness and scalability. For example, a two-step process involving alkylation of substituted anilines with bis(bromomethyl)oxetane derivatives was optimized to achieve high yields and purity. Although this exact method targets a spirocyclic azetidine, the principles of nucleophilic substitution and ring closure are applicable.

Preparation of Azetidine Hydrochloride Salt

The hydrochloride salt form is typically prepared by:

- Treating the free base azetidine compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- Crystallization of the hydrochloride salt from the reaction mixture to afford a stable, isolable solid.

- The salt form improves compound stability, handling, and solubility profiles.

Summary Table of Preparation Methods

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of substituted phenylmethylamine or phenol precursor | Starting from 4-bromo-2-fluorophenol or substituted amines | Purity of starting materials critical |

| 2 | Alkylation/cyclization to form azetidine ring | Reaction of amine with 1-bromo-3-chloropropane or bis(bromomethyl)oxetane derivatives, bases like NaOH, KOH, or NaH | Temperature control (reflux or 80°C) improves yield |

| 3 | Introduction of phenoxy substituent if not pre-installed | Nucleophilic substitution with 4-bromo-2-fluorophenol under basic conditions | Solvent choice (acetone, DMSO) affects conversion |

| 4 | Conversion to hydrochloride salt | Treatment with HCl in ethanol or ether | Crystallization yields stable salt |

Considerations for Scale-Up and Industrial Synthesis

- Use of inexpensive bases (NaOH, KOH) and solvents (acetone, DMSO) is preferred for economic viability.

- Avoidance of expensive or sensitive reagents (e.g., palladium catalysts) simplifies manufacturing.

- Formation of stable hydrochloride salts facilitates storage and formulation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. For example:

-

Ammonolysis : Reaction with ammonia in ethanol at 80°C replaces bromine with an amino group, forming 3-(4-amino-2-fluorophenoxy)azetidine hydrochloride.

-

Methoxy Substitution : Treatment with sodium methoxide in DMF substitutes bromine with a methoxy group.

Table 1: SNAr Reaction Outcomes

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (ethanol) | 80°C, 12 h | 3-(4-amino-2-fluorophenoxy)azetidine | 68% | |

| NaOMe (DMF) | 100°C, 8 h | 3-(4-methoxy-2-fluorophenoxy)azetidine | 72% |

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening via acid-catalyzed hydrolysis or nucleophilic attack:

-

Acidic Hydrolysis : In HCl/THF (1:1), the ring opens to form 3-(4-bromo-2-fluorophenoxy)propylamine hydrochloride .

-

Nucleophilic Ring-Opening : Reaction with Grignard reagents (e.g., MeMgBr) cleaves the C-N bond, yielding substituted amines .

Mechanism Insight :

Ring-opening proceeds through protonation of the azetidine nitrogen, followed by nucleophilic attack at the β-carbon (Scheme 1) :

textAz-NH₂⁺ + H₂O → HO-(CH₂)₂-NH₂ + HCl

Oxidation

-

N-Oxide Formation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the azetidine to its N-oxide derivative.

-

Phenoxy Group Oxidation : Using KMnO₄/H₂SO₄ oxidizes the phenoxy group to a quinone structure.

Reduction

-

Boron Hydride Reduction : NaBH₄ in MeOH reduces the azetidine ring to a pyrrolidine derivative under reflux .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 24 h) .

Table 2: Cross-Coupling Examples

| Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(4-phenyl-2-fluorophenoxy)azetidine | 65% | |

| Vinylboronate | Pd(OAc)₂, SPhos | 3-(4-vinyl-2-fluorophenoxy)azetidine | 58% |

Photochemical [2+2] Cycloaddition

Under blue light (455 nm) with an Ir(III) photocatalyst (fac-[Ir(dFppy)₃]), the azetidine participates in [2+2] cycloadditions with alkenes to form bicyclic azetidine derivatives (Scheme 2) :

textAzetidine + CH₂=CHR → Bicyclo[2.2.0]hexane derivative

Key Factors :

-

Unactivated alkenes require longer reaction times (48–72 h).

Stability and Side Reactions

-

Thermal Degradation : At >150°C, retro-aza-Michael reactions decompose the compound into acrylonitrile and aniline derivatives .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during substitution reactions.

This compound’s versatility in nucleophilic substitutions, cross-couplings, and photochemical reactions makes it valuable for synthesizing complex heterocycles and bioactive molecules. Experimental protocols should prioritize inert atmospheres and anhydrous conditions to minimize side reactions .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structural attributes allow for modifications that can enhance biological activity and target specificity. Research indicates that it may interact with various molecular targets, including enzymes and receptors, leading to potential therapeutic effects. For instance, studies have shown that derivatives of this compound exhibit promising anticancer and antimicrobial properties .

Anticancer Activity

In vitro studies have demonstrated that 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of apoptotic pathways, which includes the upregulation of pro-apoptotic proteins and caspase activation. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| HeLa | 12.34 | Caspase activation |

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential application as an antibacterial agent. Studies indicate effective inhibition against pathogens, which could lead to new antibiotic formulations .

Organic Synthesis

Chemical Reactions

this compound can undergo various chemical transformations, including substitution, oxidation, and cyclization reactions. These reactions are facilitated by specific reagents and conditions tailored to yield desired derivatives. The compound's ability to participate in these reactions makes it a versatile intermediate for synthesizing more complex organic molecules .

Major Products Formed

The reactions involving this compound can yield several derivatives with unique properties. For example, substitution reactions can introduce other functional groups onto the azetidine ring or phenyl group, enhancing its reactivity and applicability in different chemical contexts.

Materials Science

Development of Advanced Materials

Due to its unique chemical properties, this compound is being investigated for applications in materials science. Its potential use in developing new polymers and coatings is notable, as these materials may exhibit enhanced electronic or optical characteristics .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenoxy ring can influence the compound’s reactivity and binding affinity to various biological targets. The azetidine ring may also play a role in modulating the compound’s overall activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with azetidine and pyrrolidine derivatives sharing halogenated aromatic or heterocyclic motifs. Key differences include substituent type (Br, F, Cl, methyl), ring size (azetidine vs. pyrrolidine), and pharmacological activity.

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|

| 3-(4-Bromo-2-fluorophenoxy)azetidine HCl | C₉H₁₀BrFNO·HCl | ~295.56 | Br (4), F (2) on phenyl | Rigid azetidine core, dual halogen |

| 3-(4-Bromo-2-methylphenoxy)pyrrolidine HCl | C₁₂H₁₇BrClNO | 306.63 | Br (4), CH₃ (2) on phenyl | Larger pyrrolidine ring, methyl |

| 3-(3-Chlorophenoxy)azetidine HCl | C₉H₁₁Cl₂NO | 220.10 | Cl (3) on phenyl | Single chloro substituent |

| 3-(4-Chlorophenoxy)azetidine HCl | C₉H₁₁Cl₂NO | 220.10 | Cl (4) on phenyl | Chloro vs. bromo/fluoro |

| 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl | C₁₂H₁₅BrNO₂·HCl | ~341.62 | Br (4), OCH₃ (2,5) on phenyl | Methoxy groups enhance solubility |

Notes:

- Pyrrolidine derivatives (e.g., 3-(4-Bromo-2-methylphenoxy)pyrrolidine HCl) exhibit increased ring flexibility, which may reduce target selectivity compared to azetidines .

Pharmacological and Functional Comparisons

Key Findings :

- Halogen Effects : Bromo and fluoro substituents (as in the target compound) may enhance blood-brain barrier penetration compared to methoxy or methyl groups, critical for CNS-targeted drugs .

- Anti-inflammatory Potential: Analogous azetidines (e.g., KHG26792 in ) suppress NLRP3 inflammasomes, suggesting the bromo-fluoro derivative could share similar pathways.

Biological Activity

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its antiproliferative effects and interactions with cellular targets.

- IUPAC Name : this compound

- CAS Number : 1713160-68-9

- Molecular Formula : C10H10BrClFNO

- Molecular Weight : 292.55 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorophenol with azetidine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing solvents such as acetonitrile and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Antiproliferative Effects

Recent studies have demonstrated that compounds related to azetidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. The compound's structural features contribute to its ability to inhibit cell growth in vitro.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

Table 1 summarizes the IC50 values for related azetidine compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| CA-4 | MCF-7 | 3.9 |

| Other Analogues | MDA-MB-231 | 23–33 |

These results indicate that the azetidine scaffold can effectively modulate cell proliferation, potentially through mechanisms involving microtubule destabilization .

The mechanism of action for azetidine derivatives often involves their interaction with tubulin, leading to inhibition of polymerization and subsequent disruption of mitotic processes. For instance, compounds similar to 3-(4-Bromo-2-fluorophenoxy)azetidine have been shown to bind to the colchicine site on tubulin, which is critical for microtubule dynamics .

Case Studies

- MCF-7 Cell Line Study : A study evaluated the antiproliferative activity of several azetidine derivatives, including this compound, showing significant inhibition of cell growth with a notable arrest in the G2/M phase of the cell cycle .

- In Vivo Evaluation : Further research is necessary to assess the in vivo efficacy and safety profiles of these compounds, particularly focusing on their pharmacokinetics and potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A plausible route starts with 4-bromo-2-fluorophenol reacting with an azetidine derivative (e.g., 3-hydroxyazetidine) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO. The reaction may require heating (80–120°C) to facilitate phenoxide formation and subsequent substitution. Purification often involves recrystallization or column chromatography, followed by hydrochloride salt formation using HCl gas or aqueous HCl .

Q. How is the compound characterized for structural confirmation and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are critical for verifying the azetidine ring, bromo-fluoro-phenoxy substituent, and hydrochloride counterion. For example, the azetidine protons appear as distinct multiplet signals between δ 3.5–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and isotopic pattern (due to bromine).

- HPLC/LC-MS : Used to assess purity (>95% by area normalization) and detect impurities from incomplete substitution or side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for halogenated azetidine derivatives like this compound?

- Experimental Design :

- Variable Screening : Test solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to maximize substitution efficiency.

- Catalysis : Explore palladium or copper catalysts for cross-coupling alternatives if direct substitution is low-yielding.

- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify bottlenecks (e.g., slow phenoxide formation).

Q. What strategies address contradictory data in pharmacological evaluations of halogenated azetidines?

- Case Example : If neuroprotective effects vary across studies (e.g., in BV2 microglial cells vs. primary neurons), consider:

- Cell Model Differences : BV2 cells may overexpress inflammatory markers compared to primary cells. Validate findings across multiple models .

- Compound Stability : Assess degradation in culture media via LC-MS. Hydrolysis of the azetidine ring or phenoxy group under physiological pH could reduce efficacy .

- Pathway Specificity : Use inhibitors/knockdowns (e.g., NLRP3 inflammasome inhibitors) to confirm target engagement .

Q. How can computational methods guide the design of azetidine-based analogs with improved bioactivity?

- Methodology :

- Docking Studies : Model the compound’s interaction with targets like GSK3β or melanocortin receptors. The bromo-fluoro-phenoxy group may occupy hydrophobic pockets, while the azetidine’s rigidity enhances binding specificity .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity. Fluorine’s electron-withdrawing effect could enhance metabolic stability .

Cross-Cutting Methodological Considerations

Q. What techniques are recommended for analyzing in vitro metabolic stability of this compound?

- Protocol :

Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor.

Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.

Analysis : Quantify parent compound depletion via LC-MS/MS. Halogenated azetidines often show t₁/₂ > 60 minutes due to fluorine’s stabilizing effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.